

A Cross-Species Comparative Guide to FITM Protein Sequences and Structures

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This guide provides an objective comparison of Fat Storage-Inducing Transmembrane (**FITM**) protein sequences and structures across various species. The information presented is supported by computational analysis and data from publicly available databases.

Introduction to FITM Proteins

Fat Storage-Inducing Transmembrane (**FITM**) proteins are an evolutionarily conserved family of proteins crucial for the formation of lipid droplets, the primary organelles for neutral lipid storage.[1][2] Localized to the endoplasmic reticulum (ER), **FITM** proteins are not involved in the synthesis of triglycerides but rather in their partitioning and budding into cytosolic lipid droplets.[1] In mammals, this family includes **FITM1** and **FITM2**, which share approximately 50% amino acid similarity.[3] **FITM2** is considered the more ancient ortholog, with homologs found in yeast (*Saccharomyces cerevisiae*), while **FITM1** orthologs have been identified in species as early as bony fish.[1][3] Dysregulation of **FITM** protein function has been linked to various metabolic diseases, highlighting their importance in cellular lipid homeostasis.[3]

Cross-Species Sequence Comparison

The **FITM** protein family is widespread throughout eukaryotes.[3] To quantify the degree of conservation, pairwise sequence alignments were performed using the Needleman-Wunsch global alignment algorithm. The following tables summarize the percentage identity and

similarity of **FITM1** and **FITM2** orthologs from various model organisms compared to their human counterparts.

FITM1 Ortholog Sequence Comparison with Human FITM1

| Species | UniProt ID | % Identity | % Similarity |
|--------------|------------|------------|--------------|
| Homo sapiens | A5D6W6 | 100% | 100% |
| Mus musculus | Q91V79 | 90.1% | 94.2% |
| Danio rerio | Q5CZN0 | 59.8% | 76.3% |

FITM2 Ortholog Sequence Comparison with Human FITM2

| Species | UniProt ID | % Identity | % Similarity |
|---------------------------------|------------|------------|--------------|
| Homo sapiens | Q8N6M3 | 100% | 100% |
| Mus musculus | P59266 | 93.9% | 96.6% |
| Danio rerio | A0A8M7D1G8 | 66.8% | 80.7% |
| Drosophila melanogaster | Q9VHW5 | 34.5% | 53.6% |
| Caenorhabditis elegans | Q5CZ37 | 30.0% | 49.3% |
| Saccharomyces cerevisiae (Scs3) | P53012 | 22.5% | 38.9% |
| Saccharomyces cerevisiae (Yft2) | Q06676 | 23.0% | 43.1% |

Data generated using the EMBOSS Needle pairwise sequence alignment tool.

Structural Comparison of FITM Proteins

Currently, there are no experimentally determined 3D structures for **FITM** proteins in the Protein Data Bank (PDB). However, high-quality predicted structures are available from the AlphaFold Protein Structure Database. These models consistently predict a structure with six transmembrane helices, and both the N- and C-termini facing the cytosol.[\[1\]](#)[\[3\]](#)

A key structural feature of **FITM** proteins is a conserved region within the fourth transmembrane domain, often referred to as the "FIT signature sequence".[\[1\]](#) Furthermore, protein alignments suggest that **FITM** sequences contain conserved active site motifs characteristic of lipid phosphatase/phosphotransferase (LPT) enzymes.[\[3\]](#)

Below is a comparison of the AlphaFold predicted structures for human **FITM1** and **FITM2**, and the yeast ortholog Scs3.

| Protein | Organism | AlphaFold DB ID | Global pLDDT | Predicted Structure |
|---------|---------------|-----------------|--------------|---------------------|
| FITM1 | Homo sapiens | AF-A5D6W6-F1 | 93.2 | --INVALID-LINK-- |
| FITM2 | Homo sapiens | AF-Q8N6M3-F1 | 87.1 | --INVALID-LINK-- |
| Scs3 | S. cerevisiae | AF-P53012-F1 | 86.8 | --INVALID-LINK-- |

pLDDT (predicted local distance difference test) is a per-residue confidence score between 0 and 100. Higher scores indicate higher confidence in the predicted structure.

Experimental Protocols

Protocol 1: Cross-Species Sequence Alignment and Analysis

This protocol outlines the steps for a computational comparison of **FITM** protein sequences.

- **Sequence Retrieval:** Obtain the FASTA formatted protein sequences for human **FITM1** (UniProt ID: A5D6W6) and **FITM2** (UniProt ID: Q8N6M3), as well as their respective orthologs from the UniProt database.
- **Pairwise Sequence Alignment:**

- Navigate to an online pairwise sequence alignment tool that utilizes the Needleman-Wunsch algorithm (e.g., EMBOSS Needle).
- Input the human **FITM** protein sequence in the first text box.
- Input the ortholog protein sequence in the second text box.
- Use the default scoring matrix (e.g., BLOSUM62) and gap penalties.
- Execute the alignment.
- Data Extraction: From the alignment output, record the percentage identity and percentage similarity scores.
- Data Tabulation: Compile the recorded data into a structured table for easy comparison.

Protocol 2: Structural Homology Modeling and Comparison

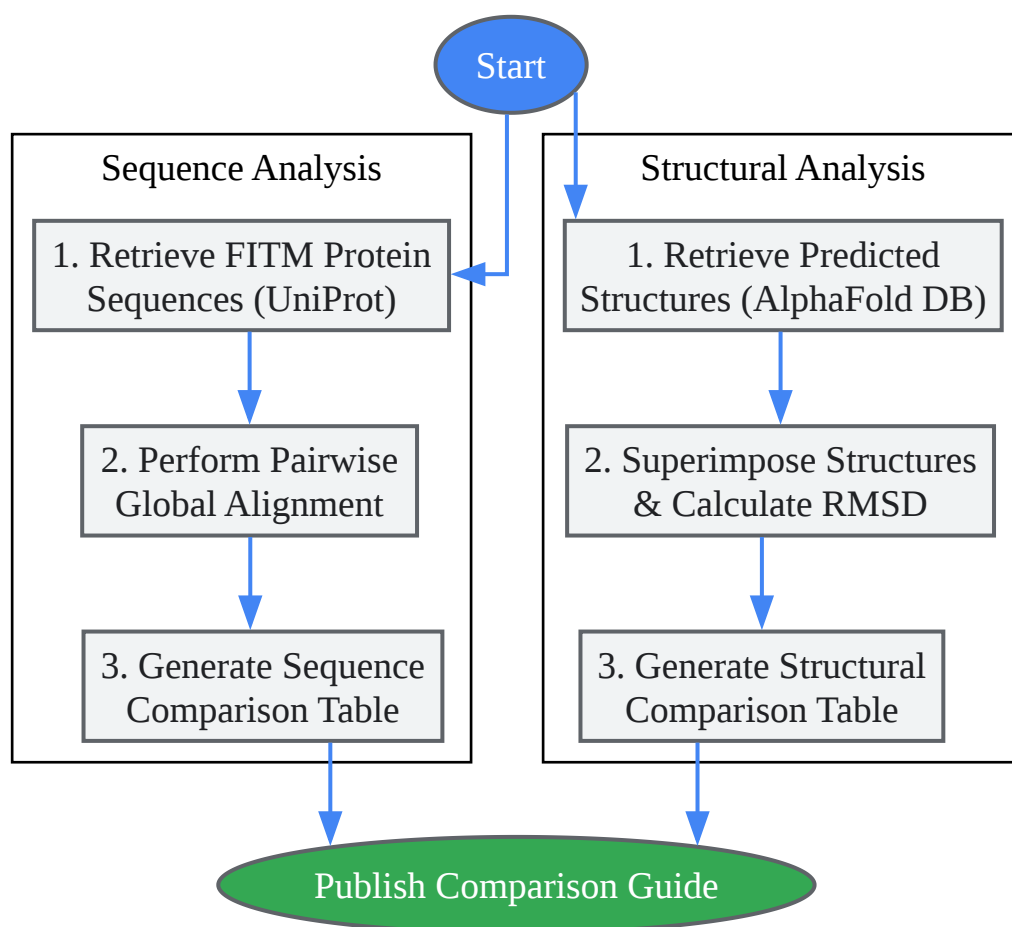
This protocol describes the process of obtaining and comparing predicted 3D structures of **FITM** proteins.

- Structure Retrieval:
 - Access the AlphaFold Protein Structure Database.
 - Search for the UniProt IDs of the desired **FITM** proteins and their orthologs.
 - Download the predicted structures in PDB format.
- Structural Superposition and RMSD Calculation:
 - Use molecular visualization software with structural alignment capabilities (e.g., PyMOL, UCSF Chimera).
 - Load the downloaded PDB files for the human **FITM** protein and an ortholog.
 - Perform a structural alignment of the two models.

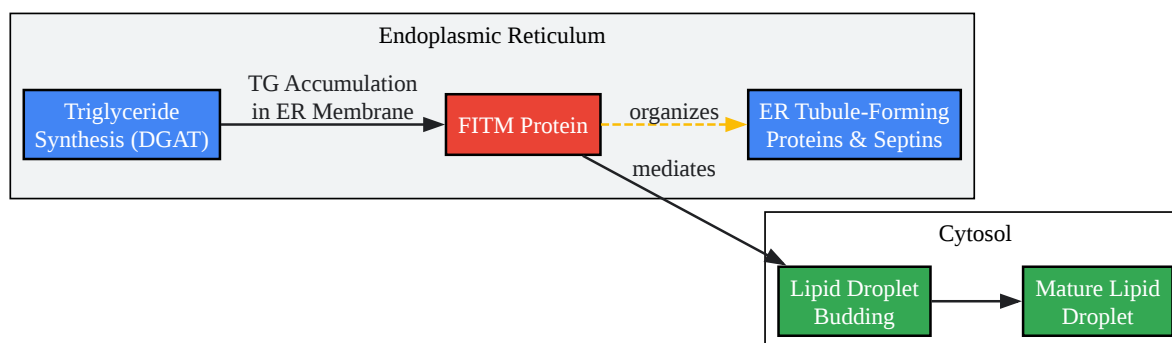
- Calculate the Root Mean Square Deviation (RMSD) value between the aligned alpha-carbon backbones. A lower RMSD value indicates higher structural similarity.
- Visualization and Analysis:
 - Visually inspect the superimposed structures to identify conserved and divergent regions.
 - Generate images of the superimposed models to illustrate structural similarities and differences.

Visualizing FITM's Role in Lipid Droplet Biogenesis

The following diagrams illustrate the workflow for cross-species comparison of **FITM** proteins and their role in the cellular process of lipid droplet formation.



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Workflow for Cross-Species Comparison of **FITM** Proteins.

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Role of **FITM** Proteins in Lipid Droplet Biogenesis.**Need Custom Synthesis?**

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References

- 1. FITM2 - Wikipedia [en.wikipedia.org]
- 2. Fat storage-inducing transmembrane protein 1 - Wikipedia [en.wikipedia.org]
- 3. Fat storage-inducing transmembrane proteins: beyond mediating lipid droplet formation - PMC [pmc.ncbi.nlm.nih.gov]
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